molecular formula C18H21N5O3S B11456239 N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B11456239
M. Wt: 387.5 g/mol
InChI Key: MDMGXXWDTDNOCK-UHFFFAOYSA-N
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Description

N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazine, which is then reacted with 4-aminobenzenesulfonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient techniques such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide
  • 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide

Uniqueness

N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its triazine core and sulfonyl group contribute to its ability to interact with various biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C18H21N5O3S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[4-[(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H21N5O3S/c1-14(24)21-16-7-9-17(10-8-16)27(25,26)22-18-19-12-23(13-20-18)11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24)(H2,19,20,22)

InChI Key

MDMGXXWDTDNOCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC=CC=C3

Origin of Product

United States

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